molecular formula C7H13Cl2N3S B13544481 1-(1,3-Thiazol-5-yl)piperazinedihydrochloride

1-(1,3-Thiazol-5-yl)piperazinedihydrochloride

Cat. No.: B13544481
M. Wt: 242.17 g/mol
InChI Key: NFBJHVNRCNRGBI-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-yl)piperazinedihydrochloride is a compound that features a thiazole ring and a piperazine moiety Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while piperazine is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-5-yl)piperazinedihydrochloride typically involves the reaction of a thiazole derivative with piperazine. One common method is the nucleophilic substitution reaction where a halogenated thiazole reacts with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-5-yl)piperazinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

1-(1,3-Thiazol-5-yl)piperazinedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-yl)piperazinedihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Thiazol-5-yl)piperazinedihydrochloride is unique due to its specific combination of a thiazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .

Properties

Molecular Formula

C7H13Cl2N3S

Molecular Weight

242.17 g/mol

IUPAC Name

5-piperazin-1-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C7H11N3S.2ClH/c1-3-10(4-2-8-1)7-5-9-6-11-7;;/h5-6,8H,1-4H2;2*1H

InChI Key

NFBJHVNRCNRGBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CS2.Cl.Cl

Origin of Product

United States

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